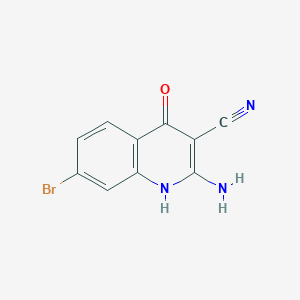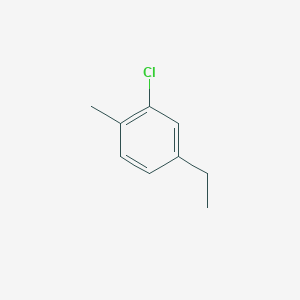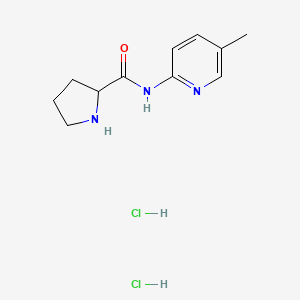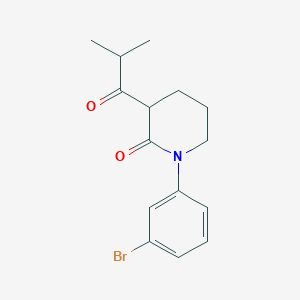
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a hydroxyl group, and a carbonitrile group attached to a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized to produce the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can bind to DNA or proteins, disrupting cellular processes.
Chemical Reactions: The presence of multiple functional groups allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-7-chloro-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-7-iodo-4-hydroxyquinoline-3-carbonitrile
Comparison:
- Uniqueness: The presence of the bromine atom in 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile imparts unique reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group, making this compound more reactive in nucleophilic substitution reactions.
- Applications: While all these compounds have potential applications in medicinal chemistry, the specific properties of the bromine derivative make it particularly useful in the synthesis of complex molecules and in biological studies .
Eigenschaften
Molekularformel |
C10H6BrN3O |
|---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI-Schlüssel |
GCUOOAMSMQTDEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B13220302.png)





![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)



